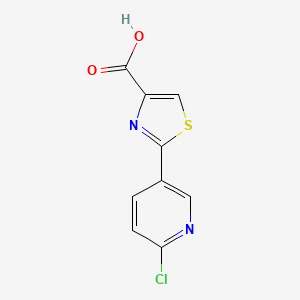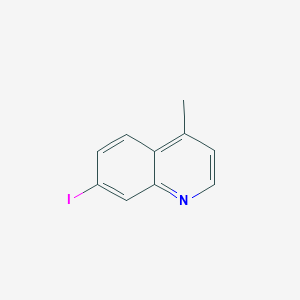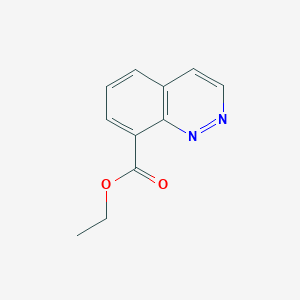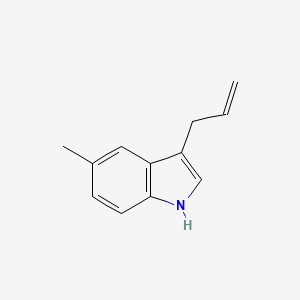
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a chloropyridine moiety The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the chloropyridine group. One common method involves the reaction of 2-aminothiazole with 6-chloropyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but with a pyridyl group instead of a chloropyridyl group.
2-Chloropyridine-4-carboxylic acid: Lacks the thiazole ring but contains the chloropyridine moiety.
Thiazole derivatives: Various thiazole derivatives with different substituents on the thiazole ring.
Uniqueness
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid is unique due to the presence of both the thiazole ring and the chloropyridine moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H5ClN2O2S |
|---|---|
Peso molecular |
240.67 g/mol |
Nombre IUPAC |
2-(6-chloropyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2S/c10-7-2-1-5(3-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |
Clave InChI |
VRIXLELRWRXIMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=NC(=CS2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)


![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)

![1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676211.png)



![1-(2-Iodobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13676229.png)
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13676231.png)



